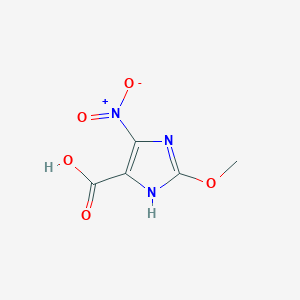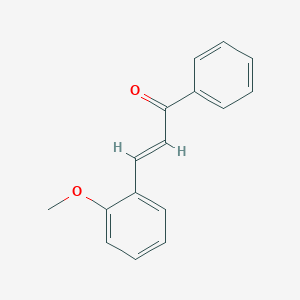
3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one
Übersicht
Beschreibung
3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one is a chemical compound with the molecular formula C10H10O2 .
Synthesis Analysis
The synthesis of a similar compound, 3-(2-methoxyphenyl)-isoxazole-carvone (MIC), has been reported. It was synthesized from ®-Carvone and O-methoxy-benzaldoxime, via a [3+2] cycloaddition reaction . The newly obtained mono-isoxazole has been fully characterized by HRMS and NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
In a study, 3-(2-methoxyphenyl)-isoxazole-carvone (MIC) was found to have an inhibition performance reaching up to 94% at 1.34 mM. The polarization curves demonstrate that the investigated molecule acts as a mixed type inhibitor with a cathodic predominance .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one can be determined using various analytical techniques. The compound has a molecular weight of 162.1852 .
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-3-(2-Methoxyphenyl)-2-butenoate
Specific Scientific Field
Organic Chemistry
Summary of the Application
This compound is used in organic synthesis .
Methods of Application or Experimental Procedures
The synthetic procedure has been presented elsewhere . Ethyl (Z)-3-(2-methoxyphenyl)-2-butenoate was obtained as a colourless oil .
Results or Outcomes
The compound was obtained with a yield of 17% .
(E)-3-(2-Methoxyphenyl)-2-butenoic Acid
Methods of Application or Experimental Procedures
Ethyl (E)-3-(2-methoxyphenyl)-2-butenoate was refluxed with potassium hydroxide in a mixture of water and methanol for 3 hours, cooled and washed with ether .
Results or Outcomes
(E)-3-(2-Methoxyphenyl)-2-butenoic acid was obtained as colourless prisms from ether/light petroleum with a yield of 91% .
3-(2-Methoxyphenyl)propionic acid
Methods of Application or Experimental Procedures
The synthetic procedure has been presented elsewhere . 3-(2-Methoxyphenyl)propionic acid was obtained as a colourless oil .
Results or Outcomes
Tertiary Phosphines
Specific Scientific Field
Organophosphorus Chemistry
Summary of the Application
Tertiary phosphines are used in the synthesis of new phosphines of various structures and the tuning of their properties .
Methods of Application or Experimental Procedures
The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route to known dimethyl(1-pyrenyl)phosphine .
Results or Outcomes
A broad family of new phospholes was obtained through the interaction of the corresponding Grignard reagents with 1-bromophospholes generated in situ from zirconacyclopentadienes and phosphorus tribromide .
3-(2-Methoxyphenyl)propanal
Methods of Application or Experimental Procedures
The synthetic procedure has been presented elsewhere . 3-(2-Methoxyphenyl)propanal was obtained as a colourless oil .
Results or Outcomes
Phenolic Antioxidants
Specific Scientific Field
Food Chemistry
Summary of the Application
Phenolic compounds, which include a wide range of substances, are known for their antioxidant properties . They are used in foods to prevent oxidation, which can lead to spoilage .
Methods of Application or Experimental Procedures
Phenolic compounds are added to foods during processing . The specific method of application depends on the type of food and the desired effect .
Results or Outcomes
The addition of phenolic compounds to foods can extend their shelf life and improve their nutritional profile .
Eigenschaften
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-12H,1H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTRSTWJBWJEFR-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314096 | |
| Record name | trans-2-Methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one | |
CAS RN |
22965-99-7 | |
| Record name | trans-2-Methoxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22965-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC170286 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-2-Methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



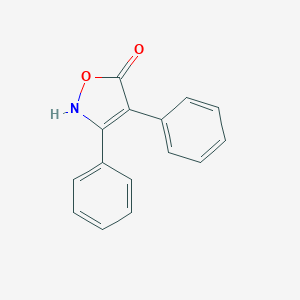
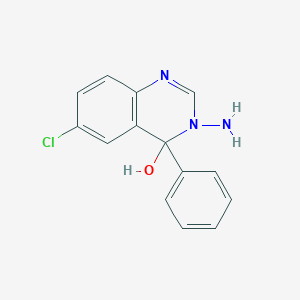

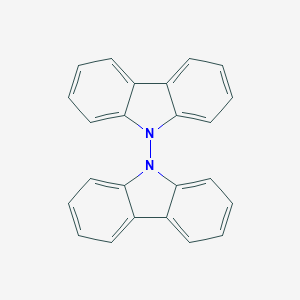







![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)
